5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a nitrogen-rich tricyclic heterocycle featuring a fused triazatricyclo core, a 6-methoxypyridine substituent, and a carbonyl group. Its structural complexity arises from the rigid tricyclic scaffold, which may confer unique electronic and steric properties.
The methoxypyridine moiety likely enhances solubility and modulates electronic interactions, while the tricyclic system may influence binding affinity to biological targets. While direct pharmacological data for this compound are absent in the evidence, structurally related heterocycles (e.g., pyrimidines, thiazolo-pyrimidines) exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . Analytical methods such as LC/MS and 2D-HPTLC, as highlighted in and , are critical for characterizing such complex molecules and assessing their purity and stability .
Properties
IUPAC Name |
5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-16-6-5-12(10-19-16)17(23)21-9-7-14-13(11-21)18(24)22-8-3-2-4-15(22)20-14/h2-6,8,10H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMKQMKHPCMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the methoxypyridine derivative, followed by the formation of the triazatricyclo structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s triazatricyclo framework distinguishes it from simpler bicyclic or monocyclic heterocycles. For example:
- Thiazolo-pyrimidines (e.g., compounds 11a and 11b in ) feature a thiazole ring fused to pyrimidine, offering planar geometry and moderate rigidity.
- Pyrazolo[3,4-d]pyrimidines () share a pyrimidine core but lack the tricyclic architecture, resulting in reduced steric hindrance and different electronic profiles .
- Spiro compounds () incorporate benzothiazole groups and exhibit spiro junctions, which differ from the fused tricyclic system of the target compound. Spiro structures often enhance metabolic stability but may limit binding pocket compatibility .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Triazatricyclo[8.4.0.0³,⁸] | 6-Methoxypyridine, carbonyl | ~375 (estimated) |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b ) | Thiazolo[3,2-a]pyrimidine | 4-Cyanophenyl, 5-methylfuran | 403 |
| Pyrazolo[1,5-a]pyrimidin-7-one (FPP028 ) | Pyrazolo-pyrimidine | Ethyl, phenyl | 242 |
| Spiro-benzothiazole (12 ) | Spiro[4.5]decane | Benzothiazole, hydroxyl | 318 |
Physicochemical Properties
- Solubility and Polarity: The methoxypyridine group in the target compound likely improves aqueous solubility compared to non-polar analogues like 11a (2,4,6-trimethylbenzylidene derivative) .
- Melting Points : Tricyclic systems often exhibit higher melting points due to rigidity. For instance, compound 11a melts at 243–246°C, while the target compound’s tricyclic core may push this range higher .
- Electronic Effects: The carbonyl and methoxy groups in the target compound could enhance hydrogen-bonding capacity relative to cyano-substituted analogues (11b) .
Table 2: Bioactivity Comparison
Biological Activity
The compound 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a methoxypyridine moiety and a triazatricyclo framework, which are significant for its biological interactions.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor properties. It may inhibit specific pathways involved in cancer cell proliferation.
- Immunomodulatory Effects : The compound is reported to activate the STING (Stimulator of Interferon Genes) pathway, enhancing the immune response against tumors .
- Enzyme Inhibition : The compound may act as an inhibitor of ribonucleotide reductase, affecting nucleotide synthesis essential for DNA replication .
Biological Activity Data
A summary of biological activities and their respective findings is presented in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Immunomodulation | Activation of STING pathway | |
| Ribonucleotide reductase inhibition | Disruption of nucleotide synthesis |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various derivatives of triazine compounds similar to our target compound, it was found that certain modifications led to enhanced cytotoxic effects against L1210 leukemia cells. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory properties of compounds activating the STING pathway. The results demonstrated that treatment with similar compounds resulted in increased production of interferons and cytokines in vitro, suggesting a robust immune response .
Research Findings
Recent research has expanded on the biological implications of this class of compounds:
- A series of analogs were synthesized and tested for their ability to inhibit ribonucleotide reductase activity. The most active compounds showed significant cytotoxicity with IC50 values around 1 µM .
- Further studies indicated that these compounds could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
